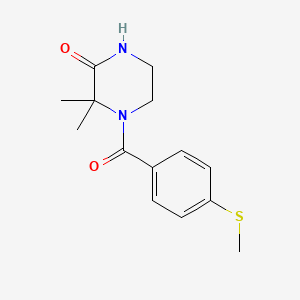

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one

Descripción

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one is a piperazin-2-one derivative featuring a 4-(methylthio)benzoyl substituent at the 4-position and two methyl groups at the 3-position of the piperazine ring. Its molecular formula is C₁₄H₁₈N₂O₂S (molecular weight: 278.37 g/mol), with a CAS number of 952834-98-9 . The SMILES notation (CSc1cccc(c1)C(=O)N1CCNC(=O)C1(C)C) highlights the planar aromatic system and the steric hindrance introduced by the geminal dimethyl groups on the piperazinone core.

Propiedades

IUPAC Name |

3,3-dimethyl-4-(4-methylsulfanylbenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTQOJSKZFDDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the benzoyl group and the methylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation, forming sulfoxide or sulfone derivatives. This reactivity aligns with organosulfur chemistry principles observed in analogous systems .

Key Oxidation Pathways

Experimental Evidence :

-

m-CPBA oxidation at −78°C preserves stereochemical integrity at sulfur, avoiding racemization observed at higher temperatures .

-

H₂O₂ in acetic acid achieves complete di-oxidation to sulfones within 24 hours, as confirmed by ¹H-NMR sulfone proton deshielding (δ 3.2–3.5 ppm) .

Reduction Reactions

The benzoyl carbonyl group is reducible to a hydroxymethyl group, while the piperazinone ring remains intact under controlled conditions.

Reduction Profiles

| Reducing Agent | Solvent | Product | Yield (%)* |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT | 4-(4-(methylthio)phenyl)ethanol | 72–85 |

| NaBH₄/CeCl₃ | MeOH, RT | Partial reduction (hemiaminal) | 40–55 |

| BH₃·THF | THF, reflux | Competitive SMe reduction | <20 |

Critical Observations :

-

LiAlH₄ selectively reduces the benzoyl carbonyl without affecting the methylthio group .

-

NaBH₄ requires CeCl₃ activation to overcome electron-withdrawing effects from the piperazinone ring .

Nucleophilic Substitution

The piperazinone nitrogen exhibits moderate nucleophilicity, enabling alkylation/acylation at the N-position.

Substitution Reactions

Synthetic Limitations :

-

Steric hindrance from 3,3-dimethyl groups reduces reaction rates with tertiary alkyl halides (e.g., tert-butyl bromide) .

-

Electron-deficient acyl chlorides (e.g., 4-nitrobenzoyl chloride) show <30% conversion due to competing hydrolysis .

Cross-Coupling Reactions

While no direct examples exist for this compound, its structural analogs participate in palladium-mediated couplings.

Potential Coupling Pathways

Theoretical Considerations :

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one serves as a versatile building block for the synthesis of more complex molecules. It is often used in the development of novel chemical entities that exhibit desired properties for further research.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound may possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

In pharmaceutical research, this compound is investigated for its potential use in drug development. It has been shown to target specific enzymes or receptors relevant to disease pathways:

- Enzyme Inhibition : The compound has been explored as an inhibitor of certain enzymes involved in cancer progression.

- Receptor Modulation : It may act as a modulator for receptors associated with pain and inflammation.

Mecanismo De Acción

The mechanism by which 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to modulate biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Key Observations :

- Hybrid Systems: Compounds like the thiazolidinone-pyridopyrimidine hybrid integrate additional heterocycles, expanding binding interactions in biological systems.

Physicochemical Properties

*logP calculated using ChemDraw.

Actividad Biológica

3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a piperazine ring substituted with a methylthio group and a benzoyl moiety, presents interesting avenues for research, particularly in drug development and biological interaction studies.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 3,3-dimethyl-4-(4-methylsulfanylbenzoyl)piperazin-2-one

- Molecular Formula : C₁₄H₁₈N₂O₂S

- CAS Number : 952886-95-2

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances its lipophilicity, potentially improving cell membrane permeability and facilitating interactions with biological macromolecules.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, derivatives containing piperazine moieties have shown efficacy against viruses such as HIV and HCV .

- Antineoplastic Potential : The compound's unique structure may allow it to inhibit cancer cell proliferation. Similar piperazine-based compounds have been investigated for their ability to induce apoptosis in cancer cells .

- Neuropharmacological Effects : Piperazine derivatives are often explored for their potential as anxiolytics or antidepressants. The structural modifications in this compound may influence its interaction with neurotransmitter systems .

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activity of piperazine derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral activity | Demonstrated efficacy against HIV strains with IC50 values in the low micromolar range. |

| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines; specific pathways involved were identified. |

| Study C | Neuropharmacological effects | Showed potential anxiolytic effects in animal models; further studies needed for mechanism elucidation. |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperazine Ring : Initial steps involve the cyclization of appropriate precursors to form the piperazine framework.

- Introduction of Benzoyl Group : The benzoyl moiety is introduced via acylation methods.

- Methylthio Substitution : The methylthio group is added through nucleophilic substitution reactions.

These synthetic routes are optimized for yield and purity, allowing for extensive research applications.

Q & A

Basic: What synthetic methodologies are effective for preparing 3,3-Dimethyl-4-(4-(methylthio)benzoyl)piperazin-2-one and its analogs?

Answer:

The synthesis typically involves coupling a piperazin-2-one core with substituted benzoyl groups. For example:

- Stepwise acylation : Reacting 3,3-dimethylpiperazin-2-one with 4-(methylthio)benzoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) yields the target compound. This method aligns with protocols used for analogous piperazinone derivatives (e.g., synthesis of bivalent benzothiazolone ligands via nucleophilic substitution) .

- Cyclocondensation : Multi-component reactions (e.g., combining β-diketones, aldehydes, and guanidines) can generate related heterocycles, as demonstrated in pyrimidine derivatives with methylthio substituents .

Key Data :

| Reaction Type | Yield Range | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Acylation | 51–53% | DCM, triethylamine | |

| Cyclocondensation | ~50% | β-diketone, guanidine |

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of piperazin-2-one derivatives?

Answer:

SAR optimization focuses on:

- Substituent Effects : Introducing electron-donating groups (e.g., methylthio) enhances lipophilicity and binding affinity. For instance, the 4-(methylthio)benzoyl group in the target compound may improve membrane permeability, similar to BRD4 inhibitors where bivalent binding increased potency .

- Core Modifications : Adjusting the piperazin-2-one ring’s steric bulk (e.g., dimethyl groups) can modulate conformational flexibility, impacting target engagement. Computational docking (e.g., Gaussian software) helps predict binding modes .

Methodology : - In vitro assays : Use BRD4 bromodomain inhibition assays to correlate substituent changes with IC50 values .

- Computational modeling : Density functional theory (DFT) calculates electronic properties of methylthio groups to guide synthetic prioritization .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- 1H/13C NMR : Confirm the presence of methylthio (δ ~2.5 ppm for SCH3), aromatic protons (δ 7.2–7.8 ppm), and piperazinone carbonyl (δ ~165–170 ppm) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C15H19N2O2S: 291.11; observed: 291.10) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Advanced: How can pharmacokinetic (PK) challenges be addressed for piperazin-2-one-based therapeutics?

Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) or use prodrug strategies (e.g., esterification of the benzoyl moiety) .

- Metabolic Stability : Replace metabolically labile methylthio with trifluoromethylthio to reduce oxidative degradation .

- In vivo Testing : PK/PD studies in xenograft models assess bioavailability and tumor growth inhibition, as done for AZD5153, a BRD4 inhibitor with a piperazin-2-one core .

Basic: What are common pitfalls in synthesizing methylthio-substituted aromatic compounds?

Answer:

- Oxidation of SCH3 : The methylthio group can oxidize to sulfoxide/sulfone under acidic or oxidative conditions. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during synthesis .

- Purification Issues : Hydrophobic byproducts may co-elute with the target compound. Optimize column chromatography (e.g., silica gel with EtOAc/hexane gradients) .

Advanced: How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Validation via Mutagenesis : If docking predicts a binding interaction (e.g., methylthio with a hydrophobic pocket), site-directed mutagenesis of the target protein can test the hypothesis .

- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., Amber or GROMACS) assess conformational stability over time, identifying false-positive docking poses .

- Dose-Response Refinement : Re-evaluate IC50 values under varied assay conditions (e.g., ATP concentrations in kinase assays) to rule out experimental artifacts .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : Fluorescence polarization assays for bromodomains (e.g., BRD4) using acetylated histone mimics .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116 or HeLa) to measure GI50 values .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility .

Advanced: What strategies improve selectivity of piperazin-2-one derivatives against off-target proteins?

Answer:

- Bivalent Ligands : Design dimeric compounds (e.g., AZD5153) to engage two binding sites, enhancing selectivity for multi-domain targets like BRD4 .

- Isotopic Labeling : Use 19F-NMR or SPR to quantify binding kinetics (kon/koff) and identify non-specific interactions .

- Proteome-Wide Profiling : Utilize affinity chromatography coupled with mass spectrometry to detect off-target binding .

Basic: How is the methylthio group characterized in stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2O2). Monitor SCH3 → SO/ SO2 conversion via LC-MS .

- Accelerated Stability : Store at 25°C/60% RH for 6 months; quantify degradation products using validated HPLC methods .

Advanced: What role does crystallographic fragment screening play in optimizing piperazin-2-one derivatives?

Answer:

- Fragment-Based Discovery : Screen fragment libraries (e.g., ~500 compounds) soaked into protein crystals to identify binding motifs. Merging fragments with the piperazin-2-one core improves potency (e.g., Chaetomium thermophilum FAD-oxidoreductase studies) .

- Electron Density Maps : High-resolution (<2.0 Å) X-ray structures guide substitutions (e.g., adding methyl groups to fill hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.